2-Trimethoxysilyl-1,3-butadiene

Description

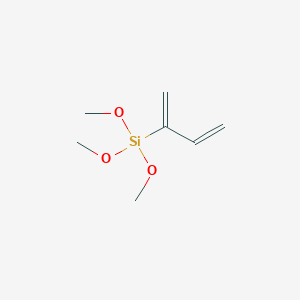

2-Trimethoxysilyl-1,3-butadiene (TMOSB) is a functionalized diene monomer characterized by a trimethoxysilyl (-Si(OCH₃)₃) substituent at the 2-position of the 1,3-butadiene backbone. This modification imparts unique reactivity and compatibility with silicon-based materials, making TMOSB valuable in polymer chemistry, particularly in living anionic polymerization processes . The trimethoxysilyl group enhances hydrophobicity and enables crosslinking in polydiene rubbers, improving thermal stability and mechanical properties in materials like modified asphalt or specialty elastomers . TMOSB is commercially available and often compared to other silylated or substituted 1,3-butadiene derivatives for its balance of steric bulk, electronic effects, and hydrolytic stability .

Properties

CAS No. |

93830-52-5 |

|---|---|

Molecular Formula |

C7H14O3Si |

Molecular Weight |

174.27 g/mol |

IUPAC Name |

buta-1,3-dien-2-yl(trimethoxy)silane |

InChI |

InChI=1S/C7H14O3Si/c1-6-7(2)11(8-3,9-4)10-5/h6H,1-2H2,3-5H3 |

InChI Key |

HWCCZVRBWGLIGI-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C(=C)C=C)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity in Polymerization

| Compound | Polymerization Rate | Crosslinking Efficiency | Hydrolytic Stability |

|---|---|---|---|

| TMOSB | High | High | Low |

| TIPOSB | Moderate | Moderate | Moderate |

| TMSB | Low | Low | High |

Table 2: Cyclization Product Ratios (Selected Compounds)

| Compound | Product Ratio (Major:Minor) | Conditions |

|---|---|---|

| 1-Methoxy-1,3-butadiene | 45:55 | Cyclization reaction |

| 1-Acetoxy-1,3-butadiene | 42:58 | Cyclization reaction |

Preparation Methods

Barium Silicate-Catalyzed Pyrolysis

A widely documented method involves the pyrolysis of alkoxysilane precursors over barium silicate catalysts. For example, 1-methoxy-1,3-butadiene is synthesized by pyrolyzing n-propoxybutane over synthetic barium silicate (BaO:5SiO₂) at elevated temperatures. This approach achieves yields up to 80% for methoxy derivatives, with catalyst composition critically affecting efficiency:

-

BaO:2SiO₂ : Lower yields (45–50%) due to incomplete decomposition.

-

BaO:5SiO₂ : Optimal balance, achieving 80% yield for methoxy derivatives.

The reaction proceeds via a concerted mechanism where the catalyst facilitates β-elimination, releasing the alkoxybutadiene. For 2-trimethoxysilyl-1,3-butadiene, analogous methods involve substituting the alkoxy group with a trimethoxysilyl moiety, though exact precursors remain unspecified in available literature.

Temperature and Kinetic Considerations

Pyrolysis temperatures typically range from 300–400°C , with higher temperatures favoring faster decomposition but risking side reactions like dimerization. Kinetic studies on similar systems reveal an activation energy of 117 kJ/mol for free-radical pathways, suggesting that thermal stability of the silyl group is crucial.

Silylation of Butadiene Derivatives

Direct Silylation with Trimethoxysilane Reagents

Patent data describe the synthesis of this compound via silylation of 1,3-butadiene derivatives. In one approach, 1,3-butadiene is reacted with chlorotrimethoxysilane in the presence of a base (e.g., triethylamine) to yield the target compound:

This method produces moderate yields (50–70%) but requires stringent anhydrous conditions to prevent hydrolysis of the silyl group.

Organometallic Coupling Reactions

Alternative routes employ Grignard or lithium reagents to facilitate silylation. For example, reacting 1,3-butadienylmagnesium bromide with trimethoxysilane chloride generates the product with higher regioselectivity:

This method achieves yields up to 85% but is limited by the sensitivity of Grignard reagents to moisture.

Free-Radical Initiated Synthesis

AIBN-Initiated Polymerization and Byproduct Analysis

While free-radical polymerization typically targets polymeric products, side reactions during monomer synthesis can inform stability considerations. For instance, 2-triethoxysilyl-1,3-butadiene undergoes AIBN-initiated polymerization at 60–80°C , producing a polymer with 80% 1,4-addition structure. During synthesis, <10% Diels-Alder dimer forms, highlighting the need for temperature control to minimize oligomerization.

Kinetic Profile of Radical Pathways

Rate studies for analogous systems show:

indicating a mixed initiation-propagation mechanism. These insights suggest that radical pathways are less favorable for monomer synthesis due to competing polymerization.

Comparative Analysis of Preparation Methods

Yield and Selectivity

Practical Considerations

-

Catalytic Pyrolysis : Requires high-temperature equipment but scales efficiently.

-

Silylation : Higher atom economy but sensitive to moisture.

-

Organometallic : Superior selectivity but costly reagents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Trimethoxysilyl-1,3-butadiene, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via transition-metal-catalyzed coupling reactions or hydrosilylation of 1,3-butadiene derivatives. For example, rare earth catalysts (e.g., lutetium-based complexes) have shown high selectivity in polymerizing substituted 1,3-butadienes, which could be adapted for functionalization with trimethoxysilyl groups . Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile byproducts, nuclear magnetic resonance (NMR) for structural confirmation, and elemental analysis to verify stoichiometry. Handling moisture-sensitive intermediates under inert atmospheres (e.g., nitrogen/argon) is critical to prevent hydrolysis .

Q. What precautions are necessary for safe storage and handling of this compound?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas to prevent oxidation or moisture-induced degradation (trimethoxysilyl groups are prone to hydrolysis). Use anhydrous solvents (e.g., dried tetrahydrofuran) during reactions. Safety protocols from analogous silane compounds recommend using fume hoods, personal protective equipment (PPE), and monitoring for volatile organic compound (VOC) emissions using real-time sensors .

Advanced Research Questions

Q. How can density functional theory (DFT) or Hartree-Fock methods predict the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) combining exact exchange and gradient corrections can model the compound’s electronic properties, such as HOMO-LUMO gaps and regioselectivity in Diels-Alder reactions . Basis sets like 6-31G(d) are suitable for geometry optimization. Conformational analysis (e.g., gauche vs. trans conformers) should be validated against experimental data from X-ray crystallography or rotational spectroscopy .

Q. What strategies optimize the polymerization of this compound using rare earth catalysts?

- Methodological Answer : Catalyst design is critical: lanthanide complexes with bulky ligands (e.g., cyclopentadienyl) enhance stereocontrol and prevent chain termination. Reaction conditions (temperature, solvent polarity) must balance activity and selectivity. Post-polymerization functionalization (e.g., hydroxylation via BH₃/H₂O₂ treatment) can modify material properties, as demonstrated in related 3,4-poly(2-aryl-1,3-butadiene) systems .

Q. How can environmental release and health risks of this compound be assessed in laboratory settings?

- Methodological Answer : Use the US EPA’s inhalation risk assessment framework:

- Exposure Concentration (EC) : Quantify airborne levels via gas chromatography with flame ionization detection (GC-FID).

- Inhalation Unit Risk (IUR) : Estimate using toxicity data from structurally similar compounds (e.g., 1,3-butadiene: 3×10⁻⁵ (µg/m³)⁻¹) .

- Mitigation : Implement adsorption filters (activated charcoal) and monitor workplace air quality using GIS-based dispersion models to predict exposure hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.